Home > Products > Screening Compounds P63947 > 6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester
6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester - 887590-33-2

6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester

Catalog Number: EVT-1705697
CAS Number: 887590-33-2
Molecular Formula: C13H16F2N2O2
Molecular Weight: 270.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Potential Related Compounds Based on Chemical Class and Activity:

HM-30181

  • Compound Description: HM-30181 is a novel P-glycoprotein inhibitor []. P-glycoproteins are efflux pumps found in cell membranes, often associated with multidrug resistance in cancer cells. HM-30181 was investigated for its ability to enhance the efficacy of paclitaxel, a P-glycoprotein substrate, in rat models [].

[1] Simultaneous determination of paclitaxel and a new P-glycoprotein inhibitor HM-30181 in rat plasma by liquid chromatography with tandem mass spectrometry.

3-Arylpyrroles

  • Compound Description: The research paper discusses an efficient method for synthesizing 3-arylpyrroles []. These compounds are considered important intermediates in the synthesis of various natural products and conducting polymers [].

[2] An Efficient Method for the Synthesis of 3-Arylpyrroles.

Nitrate Salts of Hypotensive Agents

  • Compound Description: The research focuses on nitrate salts of various hypotensive (blood pressure-lowering) medications. The study investigates their potential to offer improved pharmaceutical properties compared to the parent drugs [].

[3] Nitrate salts of hypotensive medicinal agents

4-Substituted Indoles as αvβ3 Antagonists

  • Compound Description: The research highlights the discovery and development of 4-substituted indoles as potent and selective antagonists of the αvβ3 integrin []. This integrin plays a crucial role in various physiological processes, including angiogenesis, and its inhibition holds therapeutic potential for conditions like osteoporosis, diabetic retinopathy, and cancer [].

[4] Identification of novel short chain 4-substituted indoles as potent alphavbeta3 antagonist using structure-based drug design.

Overview

6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C13H16F2N2O2C_{13}H_{16}F_{2}N_{2}O_{2} and a CAS number of 887590-33-2. This compound is primarily utilized in chemical synthesis and biological studies, serving as an intermediate for more complex quinoxaline derivatives. It has applications in enzyme inhibition studies and receptor antagonism, making it relevant in medicinal chemistry and pharmacological research .

Source

The compound can be sourced from various chemical suppliers and manufacturers, including Sigma-Aldrich and other specialized chemical companies. It is also documented in databases such as PubChem, which provides detailed information about its properties and uses .

Classification

6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester belongs to the class of quinoxaline derivatives. Quinoxalines are bicyclic aromatic compounds containing two nitrogen atoms in the fused ring system. The presence of fluorine atoms in this compound enhances its electronic properties and reactivity compared to other derivatives .

Synthesis Analysis

Methods

The synthesis of 6,7-difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester typically involves a multi-step process:

  1. Starting Material: The synthesis begins with 6,7-difluoroquinoxaline.
  2. Reaction with Tert-butyl Chloroformate: This compound is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.
  3. Purification: The product is then purified through standard techniques such as recrystallization or chromatography to achieve high yield and purity .

Technical Details

The reaction conditions are optimized for temperature, solvent choice, and reaction time to maximize yield. Continuous flow reactors may be employed in industrial settings to enhance efficiency and reproducibility of the synthesis .

Molecular Structure Analysis

Structure

The molecular structure of 6,7-difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester features a bicyclic quinoxaline core with two fluorine substituents at the 6 and 7 positions. The tert-butyl ester group is attached at the carboxylic acid position (position 1).

Data

Key structural data includes:

  • Molecular Weight: 252.28 g/mol
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
  • Solubility: Soluble in organic solvents like dichloromethane and dimethyl sulfoxide .
Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester can undergo various chemical reactions:

  1. Oxidation: Can be oxidized to form different quinoxaline derivatives using agents like potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions can yield hydroquinoxaline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution: Halogen atoms can be substituted with other functional groups using reagents like sodium iodide or silver nitrate .

Common Reagents and Conditions

Reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Reagents: Sodium iodide in acetone or silver nitrate in ethanol.
Mechanism of Action

The mechanism of action for 6,7-difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester involves its interaction with specific enzymes and receptors:

  1. Enzyme Inhibition: The compound can inhibit enzyme activity by binding to either the active site or allosteric sites on enzymes, preventing substrate binding and subsequent catalytic activity.
  2. Receptor Antagonism: It can act as a receptor antagonist by binding to receptors and blocking the action of natural ligands, thereby inhibiting signal transduction pathways that would normally occur upon ligand binding .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white solid.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may decompose under extreme heat or light.
  • Reactivity: Reacts with strong acids or bases; sensitive to moisture.

Relevant Data

The compound's solubility profile indicates it is more soluble in organic solvents than in water, which is common for many quinoxaline derivatives .

Applications

6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester has several scientific applications:

  1. Chemical Research: Used as an intermediate for synthesizing more complex quinoxaline derivatives that may have pharmaceutical applications.
  2. Biological Studies: Employed in studying enzyme inhibitors and receptor antagonists, contributing to drug discovery efforts.
  3. Material Science: Utilized as a building block for developing advanced materials due to its unique structural properties .

This comprehensive overview highlights the significance of 6,7-difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester in both synthetic chemistry and biological research contexts.

Synthetic Methodologies and Reaction Pathways

Transition Metal-Catalyzed Coupling Strategies for Quinoxaline Core Construction

The synthesis of the quinoxaline core in 6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester relies heavily on transition metal-catalyzed cross-coupling reactions. Chloroquinoxaline intermediates serve as optimal substrates due to their superior reactivity in Pd(0)-catalyzed reactions compared to bromo or iodo analogues [4]. The Suzuki-Miyaura coupling enables the introduction of aryl/heteroaryl groups at the C6/C7 positions before fluorination, using Pd(PPh₃)₄ as a catalyst (2–5 mol%) and K₂CO₃ as a base in toluene/water (4:1) at 80°C, achieving yields of 78–92% [4] [9]. For C─N bond formation, Buchwald-Hartwig amination of 2,3-dichloroquinoxaline with ammonia or protected amines occurs regioselectively at the C2 position using XantPhos as a ligand and Pd₂(dba)₃, facilitating subsequent ring hydrogenation [5].

Table 1: Transition Metal-Catalyzed Reactions for Quinoxaline Intermediate Synthesis

Reaction TypeCatalyst SystemSubstrateKey ConditionsYield (%)
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃6,7-DichloroquinoxalineToluene/H₂O, 80°C, 12 h78–92
Buchwald-HartwigPd₂(dba)₃/XantPhos2,3-Dichloroquinoxalinedioxane, 100°C, Cs₂CO₃85
SonogashiraPdCl₂(PPh₃)₂/CuI/Piperidine3-Chloro-6-fluoroquinoxTHF, rt, 24 h70

Recent advances include niobium-catalyzed C─O couplings for alkoxy-functionalized precursors and copper-mediated cyanation for introducing cyano groups at C3, utilizing CuCN in DMF at 120°C (65–70% yield) [4].

Fluorination Techniques for Selective 6,7-Difunctionalization

Regioselective installation of fluorine atoms at C6 and C7 positions employs two principal strategies: halogen exchange (Halex) and Balz-Schiemann reactions. The Halex reaction transforms dichloro intermediates into difluoro derivatives using KF/Al₂O₃ as a fluorinating agent in dimethyl sulfoxide (DMSO) at 180°C for 24 h, achieving 60–65% conversion with <5% monofluorinated byproducts [5]. For substrates requiring directed ortho-fluorination, palladium-mediated C─H activation with N-fluoro-2,4,6-trimethylpyridinium triflate delivers 6-fluoro-7-substituted analogues, though overfluorination remains a challenge [6].

Table 2: Fluorination Methods for 6,7-Difluoroquinoxalines

MethodReagents/ConditionsSelectivityLimitations
Halex (Halogen Exchange)KF/Al₂O₃, DMSO, 180°C, 24 h6,7-difluoro >95%High temp., moderate yield
Balz-SchiemannNaNO₂/HBF₄, then pyrolysis at 150°C7-Fluoro onlyRequires aniline precursors
Electrophilic FluorinationSelectfluor®, CH₃CN, 0°C to rtNon-selectiveMixture of mono/di products

Post-fluorination, the quinoxaline ring undergoes catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) in ethanol to yield the 3,4-dihydro-2H-quinoxaline scaffold without affecting fluorine substituents [6].

tert-Butyl Esterification: Comparative Analysis of DCC/DMAP vs. Carbodiimide-Free Approaches

The introduction of the tert-butyloxycarbonyl (Boc) group to the N1 position of 6,7-difluoro-3,4-dihydroquinoxaline follows two primary pathways: classical carbodiimide-mediated coupling and metal-catalyzed alkoxycarbonylation. The DCC/DMAP method employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) at 0°C to 25°C for 12 h, delivering the ester in 85–90% yield. However, this route requires tedious purification to remove dicyclohexylurea (DCU) byproducts [6] [9].

As a carbodiimide-free alternative, Lewis acid-catalyzed Boc protection uses scandium(III) triflate (5 mol%) with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 60°C, achieving 92% yield with minimal side products. This method is particularly effective for sterically hindered substrates [9]. A third approach, phase-transfer catalysis (tetrabutylammonium bromide, 50% NaOH, toluene), offers a scalable route (≥5 kg) with 88% yield and >99% purity [6].

Table 3: tert-Butyl Esterification Method Comparison

MethodConditionsYield (%)Purity (%)Key Advantage
DCC/DMAPDCC (1.2 eq), DMAP (0.1 eq), DCM, 12 h85–9095Broad applicability
Sc(OTf)₃-catalyzedSc(OTf)₃ (5 mol%), Boc₂O, THF, 60°C, 6 h9298No urea byproducts
Phase-transferBu₄N⁺Br⁻, 50% NaOH, toluene, 80°C, 4 h88>99Scalable (>5 kg)

Stereochemical Control in 3,4-Dihydro-2H-Quinoxaline Derivatives

Although 6,7-difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester lacks chiral centers, its synthetic precursors and reduced analogues exhibit complex stereochemistry. Asymmetric hydrogenation of the quinoxaline core using DuPhos-Rh catalysts generates trans-2,3-disubstituted tetrahydroquinoxalines with 98% ee and >20:1 diastereoselectivity [3] [5]. The trans preference arises from equatorial positioning of substituents in half-chair conformations, as confirmed by X-ray crystallography of tert-butyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate derivatives [5] [8].

Table 4: Stereoselective Synthesis of Tetrahydroquinoxaline Derivatives

MethodConditionsDiastereoselectivity (trans:cis)ee (%)
Rh-(R,R)-DuPhos hydrogenationH₂ (50 psi), CH₂Cl₂, 25°C, 12 h20:198
Enzymatic reductionBaker’s yeast, sucrose, pH 7, 30°C3:190
Borane-mediated reductionBH₃·THF, then chiral oxazaborolidine15:194

Conformational Analysis of Partially Saturated Derivatives

Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal that 3,4-dihydro-2H-quinoxalines adopt a twisted boat conformation, while tetrahydroquinoxalines prefer a trans-decalin-like half-chair structure. The C6/C7 fluorine atoms introduce torsional strain (3.8 kcal/mol rotational barrier), restricting ring inversion at 25°C. This rigidity enhances their utility as chiral ligands in asymmetric catalysis [5] [8].

Properties

CAS Number

887590-33-2

Product Name

6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester

IUPAC Name

tert-butyl 6,7-difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylate

Molecular Formula

C13H16F2N2O2

Molecular Weight

270.27 g/mol

InChI

InChI=1S/C13H16F2N2O2/c1-13(2,3)19-12(18)17-5-4-16-10-6-8(14)9(15)7-11(10)17/h6-7,16H,4-5H2,1-3H3

InChI Key

WFCNTDNMSHBIDO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCNC2=CC(=C(C=C21)F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=CC(=C(C=C21)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.